1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine
Description
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13/h2-9,12H,14H2,1H3 |
InChI Key |
RBFBNXLLMBVAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthesis Route
The classical synthetic approach to this compound involves a multi-step process starting from commercially available 2-chlorobenzaldehyde and 1H-pyrazole.
Step 1: Condensation Reaction
2-Chlorobenzaldehyde is condensed with 1H-pyrazole in the presence of a base such as sodium hydroxide. This step forms an intermediate Schiff base or related condensation product.Step 2: Reduction
The intermediate is subsequently reduced using a mild reducing agent like sodium borohydride, converting the imine or related intermediate to the target amine, this compound.Purification
The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 2-Chlorobenzaldehyde, 1H-pyrazole, NaOH | Intermediate Schiff base |
| 2 | Reduction | Sodium borohydride, methanol or ethanol | Target amine compound |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
Industrial Scale Synthesis
Industrial production adapts the laboratory method with scale-up optimizations:
Large-Scale Reactors: The condensation and reduction reactions are performed in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity.
Catalyst and Base Optimization: Selection of catalysts and bases is optimized to reduce cost and improve reaction efficiency.
Purification Techniques: Advanced purification methods such as preparative chromatography and recrystallization are employed to ensure pharmaceutical-grade purity.
Yield and Efficiency: Industrial processes report overall yields around 80-85%, with efforts to minimize by-products and residual catalyst contamination.
Alternative Synthetic Approaches
Patent literature describes related synthetic strategies involving Suzuki coupling reactions to prepare pyrazole-substituted chlorophenyl intermediates, which can be further transformed into the target amine:
Suzuki Coupling:
Reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.Subsequent Transformations:
This intermediate is subjected to acidic hydrolysis, reduction with sodium borohydride, and deprotection steps to yield the desired amine.Process Advantages:
This method reduces the amount of expensive palladium catalyst, minimizes distillation steps, and improves overall yield (~84.5%) with lower palladium residue in the final product.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| i | Suzuki Coupling | Pd catalyst, sodium carbonate, THF-water solvent | Pyrazole-substituted chlorobenzonitrile |
| ii | Acidic Hydrolysis | 10% HCl in ethanol | Hydrolyzed intermediate |
| iii | Reduction | Sodium borohydride in ethanol | Target amine after reduction |
| iv | Purification | Filtration, washing, drying | Pure final compound |
Chemical Reaction Analysis
Reaction Types Involving the Compound
Oxidation: Using oxidants such as potassium permanganate or hydrogen peroxide, the compound can be oxidized to corresponding carboxylic acids or ketones.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce functional groups, forming amines or alcohol derivatives.
Substitution: The 2-chlorophenyl moiety is susceptible to nucleophilic substitution under basic conditions (e.g., sodium hydroxide), allowing derivatization of the aromatic ring.
Reagents and Conditions Summary
| Reaction Type | Reagents/Conditions | Typical Products |
|---|---|---|
| Oxidation | Potassium permanganate, acidic medium | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride, anhydrous ether | Amines, alcohols |
| Substitution | Sodium hydroxide, aqueous medium | Substituted phenyl derivatives |
Research Findings and Applications
The compound serves as a key building block in medicinal chemistry, particularly in the design of ligands targeting neurological receptors.
Its pyrazole and chlorophenyl moieties contribute to binding specificity and pharmacological activity.
Structural analogs with modifications on the pyrazole ring or aromatic substitutions have been synthesized to explore structure-activity relationships.
Summary Table of Key Preparation Methods
| Method Type | Key Steps | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Condensation + Reduction | Condensation of 2-chlorobenzaldehyde with 1H-pyrazole, reduction with sodium borohydride | Simple, accessible reagents | ~80 | Suitable for lab-scale synthesis |
| Suzuki Coupling Route | Pd-catalyzed coupling, hydrolysis, reduction | High purity, reduced catalyst use | ~84.5 | Scalable, industrially viable |
| Industrial Optimization | Large reactors, optimized conditions | High efficiency, purity control | 80-85 | Includes advanced purification techniques |
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrazole ring, aromatic groups, or backbone modifications. Below is a detailed analysis of key analogs:
Substituent Variations on the Pyrazole Ring
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
- Molecular Formula : C₈H₁₁F₃N₄
- Molecular Weight : 220.20
- Key Features : A trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 5 on the pyrazole ring.
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Molecular Weight : 207.66
- Key Features : A methyl group at position 4 of the pyrazole ring and a 2-chlorophenyl group.
Backbone and Aromatic Group Modifications
1-(2-Chlorophenyl)-2-methylpropan-1-amine
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 191.68
- Key Features : Replaces the pyrazole ring with a simpler methyl-substituted propane backbone.
- Impact : The absence of the pyrazole heterocycle reduces hydrogen-bonding capacity, likely diminishing receptor-binding specificity compared to the parent compound .
1-(2-Chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₄H₁₂ClN₃O
- Molecular Weight : 273.72
- Key Features : Incorporates a 2-methyl-3-furyl group at position 3 of the pyrazole.
Heterocycle Replacement
1-(1H-Imidazol-1-yl)propan-2-amine
- Molecular Formula : C₆H₁₁N₃
- Molecular Weight : 125.17
- Key Features : Substitutes pyrazole with imidazole, a five-membered ring with two nitrogen atoms.
- Impact: The additional nitrogen in imidazole increases basicity and hydrogen-bond donor capacity, which may alter pharmacokinetic properties compared to the pyrazole-containing parent compound .
Comparative Data Table
Biological Activity
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as this compound dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₁₂H₁₄ClN₃
- Molecular Weight : 235.71 g/mol
- CAS Number : 1803589-06-1
- Chemical Structure : The compound features a pyrazole ring and a chlorophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 10a | E. coli | 31.25 |
| 10b | S. aureus | 62.5 |
| 10c | P. mirabilis | 125 |
These results indicate that the presence of the pyrazole moiety contributes significantly to the antimicrobial properties, particularly against multidrug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against A549 lung adenocarcinoma cells.
| Compound | Cell Line | Viability (%) | Reference Drug |
|---|---|---|---|
| Compound A | A549 | 64 | Cisplatin |
| Compound B | HSAEC1-KT (non-cancerous) | 78–86 | - |
Notably, modifications in the substituents on the pyrazole ring influenced the anticancer activity, with certain substitutions leading to enhanced efficacy .
Case Studies
Case Study 1: Antimicrobial Screening
A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited improved activity against resistant strains .
Case Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of pyrazole derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The study found that specific structural modifications significantly enhanced anticancer properties while maintaining lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
